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Compound of Interest

Compound Name:
3,5-

Bis(trifluoromethyl)benzenethiol

Cat. No.: B1297511 Get Quote

For researchers, scientists, and professionals in drug development, a thorough understanding

of key chemical reagents is paramount. This guide provides an in-depth look at 3,5-
Bis(trifluoromethyl)benzenethiol, a fluorinated aromatic thiol with significant applications in

various fields of chemical synthesis.

Nomenclature and Synonyms
3,5-Bis(trifluoromethyl)benzenethiol is known by several alternative names in scientific

literature and chemical supplier catalogs. A comprehensive list of these synonyms is provided

below to aid in literature searches and material procurement.

Synonym Source

3,5-Bis(trifluoromethyl)thiophenol TCI, Sigma-Aldrich, LookChem

BTFMBT TCI

3,5-bis(trifluoromethyl)benzene-1-thiol PubChem

Benzenethiol, 3,5-bis(trifluoromethyl)- PubChem

alpha,alpha,alpha,alpha',alpha',alpha'-

Hexafluoro-5-thio-m-xylene
Echemi

3,5-Bis(trifluoromethyl)phenyl mercaptan Echemi
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Physicochemical Properties
The unique properties of 3,5-Bis(trifluoromethyl)benzenethiol, largely influenced by the two

strongly electron-withdrawing trifluoromethyl groups, make it a valuable reagent in organic

synthesis. The following table summarizes its key quantitative data.

Property Value Reference(s)

Molecular Formula C₈H₄F₆S --INVALID-LINK--

Molecular Weight 246.17 g/mol --INVALID-LINK--

CAS Number 130783-02-7 --INVALID-LINK--

Appearance
Clear colorless to slightly

yellow liquid
--INVALID-LINK--

Boiling Point 167 °C (lit.) --INVALID-LINK--

Melting Point 71 °C --INVALID-LINK--

Density 1.46 g/mL at 25 °C (lit.) --INVALID-LINK--

Refractive Index (n20/D) 1.442 (lit.) --INVALID-LINK--

Flash Point 150.1 °F (65.6 °C) - closed cup --INVALID-LINK--

Solubility
Insoluble in water; soluble in

alcohol and ether
--INVALID-LINK--

Experimental Protocols
While specific protocols for direct reactions of 3,5-Bis(trifluoromethyl)benzenethiol are

proprietary or dispersed in complex literature, the synthesis of structurally related compounds

provides valuable insight into the types of reactions and conditions where the 3,5-

bis(trifluoromethyl)phenyl moiety is utilized. Below are detailed methodologies for the synthesis

of compounds incorporating this key structural feature.

Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-2-
nitroaniline
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This protocol describes the nucleophilic aromatic substitution reaction between 3,5-

bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene.

Materials:

(3,5-bis(trifluoromethyl)phenyl)methanamine

1-fluoro-2-nitrobenzene

Potassium carbonate (K₂CO₃)

Anhydrous N,N-dimethylformamide (DMF)

Ethyl acetate (EtOAc)

Water (H₂O)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

A mixture of (3,5-bis(trifluoromethyl)phenyl)methanamine (10 mmol, 2.43 g), 1-fluoro-2-

nitrobenzene (10 mmol, 1.05 mL), and K₂CO₃ (10 mmol, 1.38 g) in anhydrous DMF (20 mL)

is stirred at 25 °C for 72 hours.

The reaction mixture is then diluted with H₂O (40 mL) and extracted with EtOAc (3 x 20 mL).

The combined organic phases are dried over anhydrous Na₂SO₄ and filtered.

The volatile components are evaporated in vacuo to yield the product.

Synthesis of N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-
1,2-diamine
This procedure details the reduction of a nitro group to an amine using catalytic hydrogenation.

Materials:
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N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline

Palladium on carbon (10% Pd/C)

Ethanol (EtOH)

Celite®

Procedure:

A mixture of N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline (10.8 mmol, 3.93 g) and 10%

Pd/C (100 mg) in EtOH (50 mL) is placed in a Paar shaker hydrogenation apparatus.

The mixture is shaken under a hydrogen atmosphere (4 bar) at 25 °C for 6 hours.

The reaction mixture is filtered through a plug of Celite® to remove the Pd/C catalyst.

The volatile components are evaporated in vacuo to afford the diamine product.

Synthetic Pathway Visualization
The following diagram illustrates a synthetic workflow for the preparation of pyrazole

derivatives, which are potent growth inhibitors of drug-resistant bacteria. This pathway starts

from 3',5'-bis(trifluoromethyl)acetophenone, a related starting material, and showcases a multi-

step synthesis that is relevant to drug discovery and development.

3',5'-Bis(trifluoromethyl)acetophenone

Hydrazone Intermediate

EtOH, reflux

4-Hydrazinobenzoic acid Pyrazole Aldehyde

DMF

Vilsmeier-Haack Reagent
Target Pyrazole Derivatives

Reductive Amination

Anilines (R-NH2)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b1297511?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Synthetic route to pyrazole derivatives.

To cite this document: BenchChem. [A Comprehensive Technical Guide to 3,5-
Bis(trifluoromethyl)benzenethiol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1297511#synonyms-for-3-5-bis-trifluoromethyl-
benzenethiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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